molecular formula C12H16O3 B177056 5-(4-Methoxyphenyl)pentanoic acid CAS No. 7508-04-5

5-(4-Methoxyphenyl)pentanoic acid

Cat. No.: B177056
CAS No.: 7508-04-5
M. Wt: 208.25 g/mol
InChI Key: BGPOHJSGSYVQSU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H16O3. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

5-(4-Methoxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pentanoic acid typically involves the reaction of 4-methoxybenzyl chloride with pentanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid

    Reduction: 5-(4-Methoxyphenyl)pentanol

    Substitution: Various substituted phenylpentanoic acids depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzoic acid
  • 5-(4-Hydroxyphenyl)pentanoic acid
  • 5-(4-Methylphenyl)pentanoic acid

Uniqueness

5-(4-Methoxyphenyl)pentanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-methoxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPOHJSGSYVQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322523
Record name 5-(4-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7508-04-5
Record name 7508-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methoxyphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(4-methoxyphenyl)-5-oxopentanoic acid (8) (11.5 g) from the previous step was dissolved in ethyl alcohol (150 mL) and acetic acid (50 mL), 10% palladium-activated carbon (1.2 g) was added, then stirred overnight in hydrogen atmosphere at room temperature. After filtration and vacuum concentration, the above-identified compound was obtained as a colorless solid (10.7 g, yield 99%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the unusual amino acid Ahmppa found in ahmpatinin iBu, and how does it contribute to the compound's activity against HIV-1 protease?

A1: Ahmpatinin iBu, isolated from Streptomyces sp. CPCC 202950, is a potent HIV-1 protease inhibitor. It contains the unique amino acid 4-amino-3-hydroxy-5-(4-methoxyphenyl)pentanoic acid (Ahmppa) []. While the specific role of Ahmppa in ahmpatinin iBu's interaction with HIV-1 protease isn't directly detailed in the research, the presence of unusual amino acids in naturally derived peptides often contributes to their biological activity. Further research could investigate how Ahmppa contributes to the binding affinity and inhibitory activity of ahmpatinin iBu towards HIV-1 protease. This might involve techniques like X-ray crystallography to study the enzyme-inhibitor complex or computational modeling to simulate interactions. Understanding the specific contributions of Ahmppa could guide the design of novel HIV-1 protease inhibitors with improved potency and pharmacokinetic properties.

Q2: Can you elaborate on the use of β-phenylselenoalanine as a precursor in the synthesis of alternariolide and its connection to 5-(4-methoxyphenyl)pentanoic acid?

A2: The synthesis of alternariolide (AM-toxin), a host-specific mycotoxin, utilizes a strategy where D-β-phenylselenoalanine serves as a precursor for the dehydroalanine moiety []. Although the provided research doesn't directly synthesize alternariolide from this compound, it highlights a synthetic route applicable to similar compounds. It's conceivable that by employing analogous methodologies, this compound could be incorporated into a synthetic strategy for generating structural analogs of alternariolide or related natural products. Exploring such synthetic routes could potentially lead to the discovery of new bioactive compounds with potential applications in medicine or agriculture.

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